molecular formula C4H6O2 B093315 2-Hydroxycyclobutan-1-one CAS No. 17082-63-2

2-Hydroxycyclobutan-1-one

Cat. No. B093315
CAS RN: 17082-63-2
M. Wt: 86.09 g/mol
InChI Key: IGFPZGGCJLBVEJ-UHFFFAOYSA-N
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Description

2-Hydroxycyclobutan-1-one is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da .


Molecular Structure Analysis

The molecular structure of 2-Hydroxycyclobutan-1-one consists of 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . For a more detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy could be used .


Physical And Chemical Properties Analysis

2-Hydroxycyclobutan-1-one has a density of 1.3±0.1 g/cm3, a boiling point of 196.8±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It also has certain chemical properties such as a polar surface area of 37 Å2 and a molar refractivity of 20.2±0.3 cm3 .

Scientific Research Applications

  • Synthesis of Hydroxy Derivatives : The compound is used in the synthesis of hydroxy derivatives, such as in the photochemical route to 3- and 4-hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry, offering applications in organic synthesis (Chang et al., 2018).

  • Development of Platinum(II) Complexes : In medicinal chemistry, the compound's derivatives are used to create platinum(II) complexes with N-monoalkyl 1R,2R-diaminocyclohexane derivatives and 3-hydroxycyclobutane-1,1-dicarboxylate as ligands, exhibiting potent cytotoxic activity against tumor cell lines (Fang et al., 2013).

  • Antimicrobial Activity : Derivatives of 2-Hydroxycyclobutan-1-one have been studied for their antimicrobial properties, particularly against gram-positive bacteria (Baldwin et al., 1986).

  • Catalytic (2+2)-Cycloaddition Reaction : This compound is used in catalytic (2+2)-cycloaddition reactions to produce optically active hydroxycyclobutanes, important in the synthesis of multi-substituted cyclobutane compounds (Takasu et al., 2004).

  • Food Irradiation Monitoring : In food chemistry, derivatives like 2-dodecylcyclobutanone are used as markers for identifying irradiated food, enhancing food safety and quality control methods (Chan et al., 2014).

  • Synthesis of Cyclobutane Serine Analogues : It has applications in the synthesis of cyclobutane serine analogues, which are significant in the field of amino acid research (Avenoza et al., 2005).

  • Synthesis of Functionalized Cyclobutanes : Its derivatives are employed in the synthesis of functionalized cyclobutanes and other complex organic compounds (Ranu et al., 1989).

  • Positron Emission Tomography Imaging : Derivatives of 2-Hydroxycyclobutan-1-one are used in the synthesis of radiotracers for positron emission tomography (PET) imaging, such as in the preparation of anti-[18F]FACBC for tumor imaging (McConathy et al., 2003).

  • Development of Anticancer Drugs : Research includes the development of platinum(II) complexes with derivatives of 2-Hydroxycyclobutan-1-one as ligands for potential anticancer drugs (Pavlova et al., 2023).

  • Monitoring Environmental Exposure to Pollutants : Urinary biomarkers derived from 2-Hydroxycyclobutan-1-one, such as 1-hydroxypyrene, are used in the biological monitoring of environmental exposure to polycyclic aromatic hydrocarbons (Ciarrocca et al., 2014).

Safety And Hazards

The safety data sheet for 2-Hydroxycyclobutan-1-one suggests that it should be handled with care. Adequate ventilation should be ensured during handling and it should be kept away from sources of ignition .

Future Directions

While specific future directions for 2-Hydroxycyclobutan-1-one are not available, the field of synthetic chemistry, which includes the study and synthesis of such compounds, is evolving. Future directions include the development of high-performance catalysts, transition of energy and chemicals generation to more renewable sources, and cleaner chemical processes .

properties

IUPAC Name

2-hydroxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-3-1-2-4(3)6/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFPZGGCJLBVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504243
Record name 2-Hydroxycyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxycyclobutan-1-one

CAS RN

17082-63-2
Record name 2-Hydroxycyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17082-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxycyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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